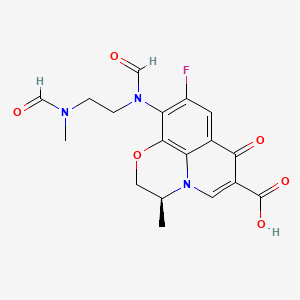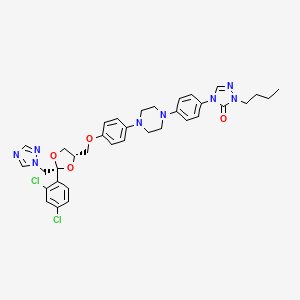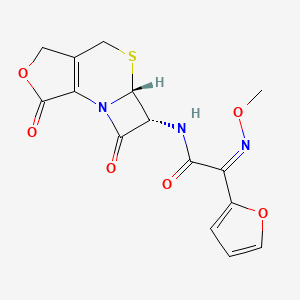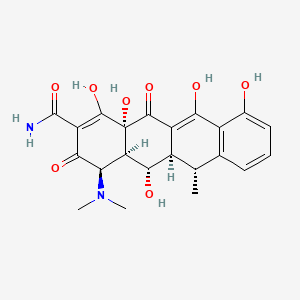
4-エピドキシサイクリン
概要
説明
4-エピドキシサイクリンは、抗生物質であるドキシサイクリンの誘導体です。独自の化学構造と性質で知られています。 この化合物は、C22H24N2O8 という分子式を持ち、分子量は444.44 g/mol です . ドキシサイクリンとは異なり、4-エピドキシサイクリンには抗生物質活性がないため、さまざまな科学研究用途で貴重なツールとなっています .
2. 製法
合成経路と反応条件: 4-エピドキシサイクリンの合成には、ドキシサイクリンのC-4位におけるエピマー化が含まれます。 このプロセスは、制御された条件下で強酸または強塩基を使用するなど、さまざまな化学反応によって達成できます .
工業生産方法: 4-エピドキシサイクリンの工業生産は、一般的に、高収率と高純度を確保するために最適化された反応条件を用いた大規模化学合成によって行われます。 このプロセスには、最終製品を得るために結晶化、ろ過、精製などの工程が含まれる場合があります .
科学的研究の応用
4-Epidoxycycline has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in gene expression studies, particularly in the Tet-On/Tet-Off gene expression systems.
作用機序
4-エピドキシサイクリンの作用機序は、特定の分子標的や経路との相互作用を伴います。ドキシサイクリンとは異なり、4-エピドキシサイクリンには抗生物質活性はありません。 代わりに、Tet-OffベースとTet-Onベースの遺伝子発現系において、トランスアクチベータータンパク質tTAを不活性化したり、リバーストランスアクチベータータンパク質rtTAを活性化したりするために使用されます . このため、さまざまな実験設定における遺伝子発現を制御するための貴重なツールとなっています。
類似化合物:
ドキシサイクリン: 化学構造は似ていますが、生物学的活性は異なる、広く使用されている抗生物質です。
テトラサイクリン: 同族の別の抗生物質で、幅広い抗菌特性で知られています。
ミノサイクリン: テトラサイクリン誘導体で、脂溶性が高く、より幅広い活性スペクトルを持っています.
4-エピドキシサイクリンの独自性: 4-エピドキシサイクリンは、抗生物質活性がないため、抗生物質活性の混入効果がない状態で、遺伝子発現研究に適しています。 これは、主に抗菌特性のために使用されている他のテトラサイクリン誘導体とは異なります .
Safety and Hazards
将来の方向性
4-Epidoxycycline has been shown to be similarly efficient as doxycycline in controlling gene expression in vitro and in mice . Since it lacks the antibiotic activity of doxycycline, it may help to avoid adverse side effects and selection of resistant bacteria . This makes it a promising alternative for future research and applications .
生化学分析
Biochemical Properties
It is known that it interacts with the transactivator protein tTA or the reverse transactivator rtTA protein
Cellular Effects
4-Epidoxycycline has been shown to have less off-target consequences on mitochondrial health This suggests that it may have a less disruptive effect on cellular processes compared to doxycycline
Molecular Mechanism
It is known to interact with the transactivator protein tTA or the reverse transactivator rtTA protein
Metabolic Pathways
It is known that 4-Epidoxycycline is the 4-epimer hepatic metabolite of doxycycline , suggesting that it is produced in the liver
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Epidoxycycline involves the epimerization of doxycycline at the C-4 position. This process can be achieved through various chemical reactions, including the use of strong acids or bases under controlled conditions .
Industrial Production Methods: Industrial production of 4-Epidoxycycline typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .
化学反応の分析
反応の種類: 4-エピドキシサイクリンは、次のようないくつかの種類の化学反応を起こします。
酸化: この反応は、過酸化水素などの酸化剤を使用して、酸素を付加したり、水素を除去したりします。
還元: この反応は、水素化ホウ素ナトリウムなどの還元剤を使用して、水素を付加したり、酸素を除去したりします。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によってヒドロキシル化誘導体が生成される場合があり、還元によって脱酸素化された化合物が生成される場合があります .
4. 科学研究での用途
4-エピドキシサイクリンは、次のような幅広い科学研究用途があります。
化学: さまざまな化学反応や合成プロセスにおける試薬として使用されます。
生物学: 特にTet-On/Tet-Off遺伝子発現系において、遺伝子発現研究に使用されています.
類似化合物との比較
Doxycycline: A widely used antibiotic with similar chemical structure but different biological activity.
Tetracycline: Another antibiotic in the same family, known for its broad-spectrum antimicrobial properties.
Minocycline: A tetracycline derivative with enhanced lipid solubility and broader spectrum of activity.
Uniqueness of 4-Epidoxycycline: 4-Epidoxycycline is unique due to its lack of antibiotic activity, making it suitable for use in gene expression studies without the confounding effects of antibiotic activity. This sets it apart from other tetracycline derivatives, which are primarily used for their antimicrobial properties .
特性
IUPAC Name |
(4R,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15+,17-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKRLCUYIXIAHR-NLJUDYQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@@H]([C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316643 | |
| Record name | 4-Epidoxycycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6543-77-7 | |
| Record name | 4-Epidoxycycline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006543777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Epidoxycycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-EPIDOXYCYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR57F2W7Q6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does 4-epidoxycycline compare to doxycycline in terms of its effects on gene expression?
A: Both doxycycline and 4-epidoxycycline have been shown to influence gene expression in eukaryotic systems, potentially causing off-target effects when used in gene expression control systems like Tet-On/Tet-Off []. Research in Saccharomyces cerevisiae demonstrated that doxycycline elicited the most significant gene expression changes compared to tetracycline and 4-epidoxycycline, suggesting that 4-epidoxycycline might offer a more targeted approach with fewer off-target effects [].
Q2: Is 4-epidoxycycline metabolized in the body like other tetracycline antibiotics?
A: While some tetracyclines undergo metabolism, research suggests that both doxycycline and its epimer, 4-epidoxycycline, are relatively metabolically inert []. Studies in human volunteers found that the majority of ingested doxycycline was excreted unchanged. Only minor amounts of 4-epidoxycycline were detected in urine and feces, indicating limited metabolic conversion [].
Q3: Can 4-epidoxycycline be detected in animal tissues after doxycycline administration?
A: Yes, 4-epidoxycycline has been detected in various animal tissues after doxycycline administration. Studies in pigs administered doxycycline via drinking water revealed the presence of 4-epidoxycycline in kidney, liver, skin, fat, and muscle tissues []. These findings highlight the importance of analytical methods capable of differentiating between doxycycline and its 4-epimer for accurate residue monitoring.
Q4: What analytical methods are available to detect and quantify both doxycycline and 4-epidoxycycline in biological samples?
A: Several analytical techniques have been developed to specifically detect and quantify both doxycycline and 4-epidoxycycline. High-performance liquid chromatography (HPLC) methods coupled with fluorescence detection have proven effective in separating and quantifying these compounds in various matrices, including animal tissues [, ]. Additionally, ultra-performance liquid chromatography (UPLC) with ultraviolet detection has also been successfully employed to analyze doxycycline, 4-epidoxycycline, and 6-epidoxycycline in aquatic animal muscle tissues []. These methods offer high sensitivity and selectivity, enabling accurate residue analysis for food safety monitoring and pharmacokinetic studies.
Q5: Are there any potential applications for 4-epidoxycycline in research?
A: Emerging research points towards potential applications of 4-epidoxycycline in research. One study explored its use as an alternative to doxycycline in controlling gene expression within conditional mouse models []. Although limited information is available, this suggests 4-epidoxycycline might hold promise as a tool for genetic research, particularly in systems where the off-target effects of doxycycline are a concern.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


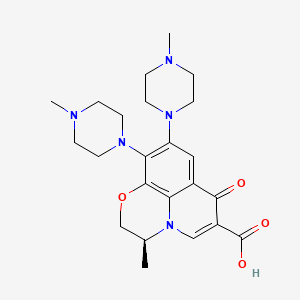
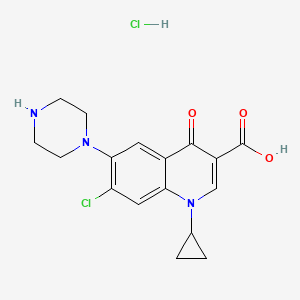
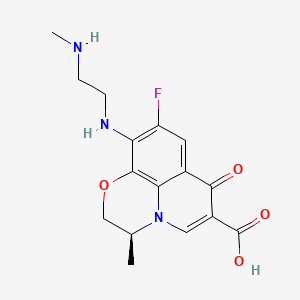

![[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B601388.png)

